5-Bromo-2-(trimethylsilyl)thiazole CAS number and molecular weight
5-Bromo-2-(trimethylsilyl)thiazole CAS number and molecular weight
Executive Summary: The Bifunctional Thiazole Scaffold
In the landscape of heterocyclic building blocks, 5-Bromo-2-(trimethylsilyl)thiazole represents a strategic "linchpin" molecule.[1] Unlike simple halothiazoles, this compound offers two distinct, orthogonal reactive handles: an electrophilic carbon-halogen bond at C5 and a nucleophilic (masked) carbon-silicon bond at C2.[1]
This duality allows medicinal chemists to execute regioselective divergent synthesis .[1] The trimethylsilyl (TMS) group serves not merely as a protecting group but as a "place-holder" that blocks the highly reactive C2 position, directing functionalization to C5, or acts as a handle for ipso-substitution (Hiyama coupling). This guide details the precise physicochemical properties, the most robust synthetic route (Lithium-Halogen Exchange), and the reactivity profile that makes this molecule indispensable in the synthesis of thiazole-containing pharmacophores like Dasatinib and Dabrafenib.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data consolidates the core identifiers and physical constants required for laboratory verification.
| Property | Value | Notes |
| Chemical Name | 5-Bromo-2-(trimethylsilyl)-1,3-thiazole | IUPAC |
| CAS Number | 533887-53-5 | Primary identifier |
| Molecular Formula | C₆H₁₀BrNSSi | |
| Molecular Weight | 236.21 g/mol | Calculated (Br isotope avg) |
| Appearance | Pale yellow to orange oil | Oxidizes/darkens upon air exposure |
| Boiling Point | ~85 °C at 1.5 mmHg | Estimated from analogues |
| Solubility | Soluble in THF, Et₂O, DCM, Toluene | Reacts with protic solvents |
| Storage | -20 °C, Inert Atmosphere (Ar/N₂) | Moisture sensitive (Desilylation risk) |
Synthesis: The "Reverse Lithiation" Protocol
While 5-bromo-2-(trimethylsilyl)thiazole can theoretically be synthesized by brominating 2-(trimethylsilyl)thiazole, that route suffers from poor regioselectivity and competitive desilylation (protodesilylation).[1]
The industry-standard protocol utilizes a highly regioselective Lithium-Halogen Exchange (Li-Hal) on 2,5-dibromothiazole.[1] This method leverages the "Inductive Effect" of the thiazole nitrogen, which activates the C2-Br bond over the C5-Br bond.
Mechanistic Rationale[1][4][8]
-
Reagent: n-Butyllithium (n-BuLi).[1]
-
Selectivity: The C2 position is flanked by Nitrogen and Sulfur. The electronegative Nitrogen atom inductively withdraws electron density, making the C2-Br bond more polarized and susceptible to lithium exchange. Additionally, the resulting C2-lithio species is stabilized by coordination with the Nitrogen lone pair.
Step-by-Step Experimental Protocol
Safety Warning: n-Butyllithium is pyrophoric.[1] All steps must be performed under strictly anhydrous conditions using Schlenk techniques.[1]
Materials:
-
2,5-Dibromothiazole (1.0 eq)[1]
-
n-BuLi (1.05 eq, 1.6 M in hexanes)[1]
-
Chlorotrimethylsilane (TMSCl) (1.2 eq)[1]
-
Anhydrous THF (Solvent)[1]
Procedure:
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.
-
Dissolution: Add 2,5-dibromothiazole (2.43 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Exchange (The Critical Step): Add n-BuLi (6.6 mL, 10.5 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C.
-
Observation: The solution may turn yellow/orange.
-
Time: Stir at -78 °C for 30 minutes. (Do not prolong; C2-Li is stable, but scrambling can occur over hours).
-
-
Quench: Add TMSCl (1.5 mL, 12 mmol) dropwise.
-
Warming: Allow the mixture to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5) or vacuum distillation.[1]
Synthesis Workflow Diagram[1]
Caption: Regioselective synthesis via Lithium-Halogen exchange. The C2-Br is preferentially exchanged due to the adjacent Nitrogen atom.[1]
Reactivity Profile: The "Dance" of the Thiazole
The utility of 5-Bromo-2-(trimethylsilyl)thiazole lies in its ability to undergo sequential, orthogonal functionalization.[1]
C5-Functionalization (The "Easy" Side)
The C5-Br bond behaves like a standard heteroaryl bromide.[1] It is an excellent partner for Palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
-
Stille: Coupling with organostannanes.
-
Note: The bulky TMS group at C2 protects the C2 position from deprotonation or side reactions during these couplings.
C2-Functionalization (The "Masked" Side)
The TMS group is not inert; it is a "masked" functionality.[1]
-
Protodesilylation: Treatment with TBAF or mild acid (TFA) removes the TMS group, yielding 5-bromothiazole (or the 5-substituted derivative if C5 was reacted first).[1]
-
Hiyama Coupling: Under fluoride activation (TASF, TBAF), the C2-TMS bond can be coupled directly to aryl halides, though this is less common than standard Suzuki coupling.
-
Ipso-Halogenation: Reaction with ICl or I₂ can replace the TMS group with Iodine, converting the C2 position back into a reactive electrophile (C2-I) for a second cross-coupling event.[1]
Divergent Reactivity Map[1]
Caption: Divergent synthetic pathways accessible from the core scaffold. The C5-Br and C2-TMS handles allow for orthogonal functionalization.[1]
Applications in Drug Discovery[10][13]
Thiazoles are "privileged structures" in medicinal chemistry, capable of hydrogen bonding (N-acceptor) and pi-stacking (aromatic).[1]
-
Kinase Inhibitors: The 2-aminothiazole motif is found in Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor).[1] 5-Bromo-2-(trimethylsilyl)thiazole allows for the construction of the thiazole core before installing the sensitive amine at C2 (via ipso-substitution or Curtius rearrangement sequences).[1]
-
Fragment-Based Drug Design (FBDD): The high atom economy and defined geometry of the thiazole ring make this scaffold ideal for growing fragments in two specific vectors (C2 and C5) to explore binding pockets.[1]
References
-
Stanetty, P., & Mihovilovic, M. D. (2006). "Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions." The Journal of Organic Chemistry, 71(10), 3754–3761. Link[1]
- Dondoni, A., et al. (1988). "Thiazole-Based Synthesis of Formyl C-Glycosides." Journal of Organic Chemistry, 53, 1748-1761.
- Bach, T., & Heuser, S. (2001). "Regioselective Synthesis of 2,4-Disubstituted Thiazoles." Tetrahedron Letters, 42, 8601.
-
Vereshchagin, A. N., et al. (2023). "The Role of Conjugation in the Halogen Lithium Exchange Selectivity." Chemistry – A European Journal.[1][6] Link (Mechanistic basis for C2 selectivity).[1]
-
PubChem Database. "5-Bromo-2-(trimethylsilyl)thiazole Compound Summary." Link[1]
Sources
- 1. 79265-30-8|2-(Trimethylsilyl)thiazole|BLD Pharm [bldpharm.com]
- 2. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
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